![molecular formula C8H6ClIO B2438087 3-Iodo-4-methylbenzoyl chloride CAS No. 52107-98-9](/img/structure/B2438087.png)
3-Iodo-4-methylbenzoyl chloride
Overview
Description
3-Iodo-4-methylbenzoyl chloride is a chemical compound with the CAS Number: 52107-98-9 . It has a molecular weight of 280.49 and its IUPAC name is 3-iodo-4-methylbenzoyl chloride .
Synthesis Analysis
The synthesis of 3-Iodo-4-methylbenzoyl chloride involves the use of thionyl chloride in chloroform at 60°C for 16 hours .Molecular Structure Analysis
The InChI code for 3-Iodo-4-methylbenzoyl chloride is 1S/C8H6ClIO/c1-5-2-3-6 (8 (9)11)4-7 (5)10/h2-4H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Iodo-4-methylbenzoyl chloride include a storage temperature of 2-8°C . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Organic Compounds
The compound 3-Iodo-4-methylbenzoyl chloride is utilized as a precursor or intermediate in the synthesis of various organic compounds. For instance, it is used in the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, a compound synthesized through selective C-acylation. This process involves using calcium hydroxide to push the tautomeric equilibrium towards the enol form, thereby protecting the hydroxyl functionality and trapping liberated hydrogen chloride, leading to the compound being obtained in excellent yield (Kurteva & Petrova, 2015).
Crystal Structure Analysis
3-Iodo-4-methylbenzoyl chloride is also involved in reactions leading to compounds whose crystal structures are of interest. For example, the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone followed by treatment with sulfanilamide leads to the formation of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea. The structure of this compound was confirmed by spectroscopic data and its molecular structure was determined from single-crystal X-ray diffraction data (Saeed, Mumtaz, & Flörke, 2010).
Chemical Synthesis and Reactivity
The compound is used in chemical reactions leading to the formation of novel structures with specific properties. For instance, in the title compound prepared by the reaction of 2-iodo-5-methylbenzoyl chloride with 2-mercaptobenzimidazole, the resulting four-membered fused-ring system is essentially planar. The crystal packing in this compound is stabilized by weak intermolecular π–π interactions and weak C—H⋯π interactions (Wang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-iodo-4-methylbenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOQBCLTGOENLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methylbenzoyl chloride |
Synthesis routes and methods I
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